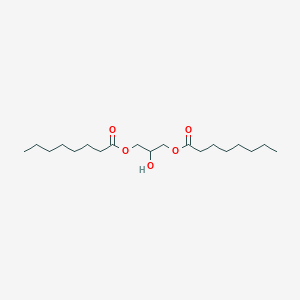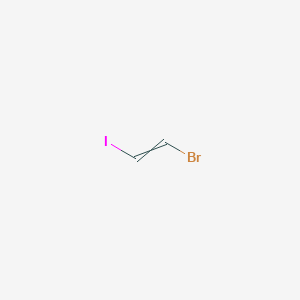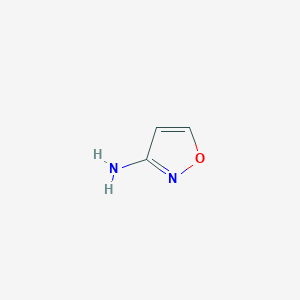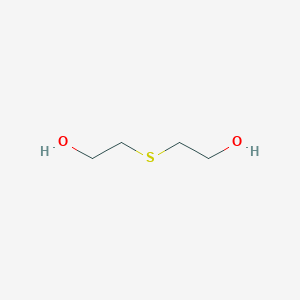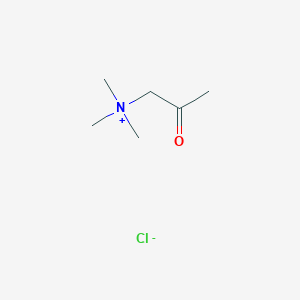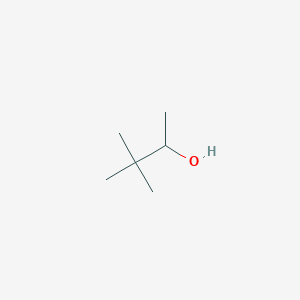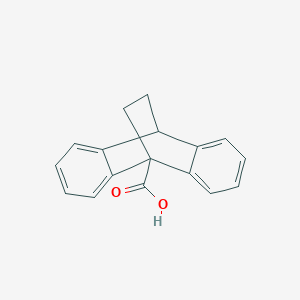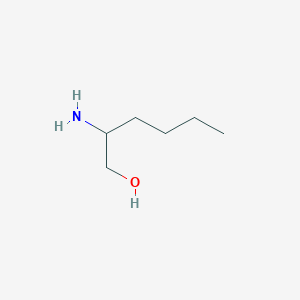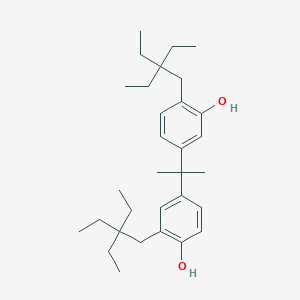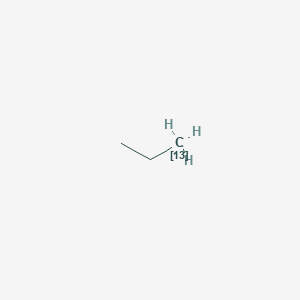
Propane (1-13C)
Übersicht
Beschreibung
Propane (1-13C) is a variant of propane where one of the carbon atoms is the isotope carbon-13 . It has the molecular formula C3H8 and a molecular weight of 45.09 g/mol . It is also known by other names such as (1-13C)propane and (113C)propane .
Synthesis Analysis
Propane (1-13C) can be synthesized from methane (13C) and ethylene . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of Propane (1-13C) consists of three carbon atoms and eight hydrogen atoms . The InChI representation isInChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1 . The molecule has a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 0 . The exact mass is 45.065955091 g/mol . Chemical Reactions Analysis
Propane (1-13C) can undergo various chemical reactions. For instance, it has been found that the carbon isotope structure of propane varies with increasing thermal maturity . More details about the chemical reactions involving Propane (1-13C) can be found in the referenced papers .Physical And Chemical Properties Analysis
Propane (1-13C) has a number of physical and chemical properties. It has a molecular weight of 45.09 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 0 . It also has a topological polar surface area of 0 Ų . More details about the physical and chemical properties can be found in the referenced sources .Wissenschaftliche Forschungsanwendungen
Gas-Phase NMR of Hyperpolarized Propane
Propane (1-13C) is used in gas-phase Nuclear Magnetic Resonance (NMR) studies. The propane with hyperpolarized 1H nuclei is produced via hydrogenation of propylene (at natural 13C abundance) with parahydrogen over a heterogeneous 1 wt% Rh/TiO2 catalyst . This application allows for the transfer of parahydrogen-derived 1H polarization to 13C nuclei in the gas phase .
Polarization Transfer by PH-INEPT
The application of the optimized PH-INEPT polarization transfer sequence resulted in the 13C polarization values of 0.07 ± 0.01% and 0.030 ± 0.006% for the methyl group of [1-13C]propane and the methylene group of [2-13C]propane, respectively . This technique is used to increase sensitivity in NMR and MRI experiments .
Propane Activation over Zn/H-MFI Catalyst
Propane (1-13C) is used in the study of the early stages of propane activation over Zn-modified H-MFI catalyst . The reactivity of propane (2-13C) over the parent H-MFI was studied for comparison . This research helps in understanding the mechanism of propane activation .
Propane Dehydrogenation
Propane (1-13C) is used in the study of propane dehydrogenation on Zn sites . This research provides insights into the bifunctional mechanism over Zn/H-MFI, involving propane dehydrogenation on Zn sites, propene oligomerization on acidic sites, and propane hydrogenolysis on Zn sites .
Propene Oligomerization
Propane (1-13C) is used in the study of propene oligomerization on acidic sites . This research helps in understanding the process of propene oligomerization .
Propane Hydrogenolysis
Propane (1-13C) is used in the study of propane hydrogenolysis on Zn sites . This research provides insights into the process of propane hydrogenolysis .
Safety And Hazards
Zukünftige Richtungen
Propane (1-13C) has potential applications in various fields. For instance, it can be used in hyperpolarized carbon-13 MRI, an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . More details about the future directions of Propane (1-13C) can be found in the referenced papers .
Eigenschaften
IUPAC Name |
(113C)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane (1-13C) | |
CAS RN |
17251-65-9 | |
| Record name | 17251-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propane (1-13C) help us understand the mechanism of propane aromatization on Zn-modified zeolites?
A: Propane (1-13C), specifically propane-1-13C, allows researchers to track the fate of the labeled carbon atom during the aromatization reaction using techniques like 13C MAS NMR [, ]. This helps decipher the reaction pathway and identify intermediate species. For example, studies have shown the formation of a propene adsorption complex with zinc sites (π-complex) and σ-allylzinc species during the conversion of propane to aromatics [].
Q2: What are the undesirable reaction pathways observed during propane aromatization on Zn-modified zeolites, and how does propane (1-13C) help study them?
A: Besides the desired aromatization, propane can undergo hydrogenolysis, leading to the formation of methane and ethane []. Using propane-1-13C and propane-2-13C, combined with kinetic modeling based on in situ 1H MAS NMR measurements, researchers can distinguish between these pathways and analyze the role of Brønsted acid sites and Zn sites in the hydrogenolysis process [].
Q3: What insights can be obtained from studying the interaction of propane (1-13C) with different Zn species present in zeolites?
A: Research suggests that the nature of Zn species in zeolites significantly influences the catalytic activity and selectivity for propane aromatization and hydrogenolysis []. Using propane (1-13C) as a probe molecule in conjunction with spectroscopic techniques allows for a deeper understanding of how different Zn species interact with propane, influencing reaction pathways and product distribution. This information is crucial for designing more efficient and selective catalysts for propane conversion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


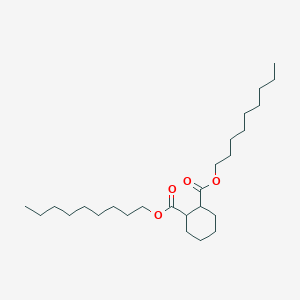
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
